![molecular formula C5H7NOS B6226499 2-(1,2-oxazol-4-yl)ethane-1-thiol CAS No. 2302221-11-8](/img/new.no-structure.jpg)
2-(1,2-oxazol-4-yl)ethane-1-thiol
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Overview
Description
2-(1,2-Oxazol-4-yl)ethane-1-thiol is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazol-4-yl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1,2-oxazole with ethanethiol in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
2-(1,2-Oxazol-4-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-oxazol-4-yl)ethane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. Additionally, the oxazole ring can interact with various biological pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol: Similar structure with additional methyl groups on the oxazole ring.
Benzo[d]thiazole-2-thiol: Contains a benzothiazole ring instead of an oxazole ring.
2-(1,2-Oxazol-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
2-(1,2-Oxazol-4-yl)ethane-1-thiol is unique due to the presence of both the oxazole ring and the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
2302221-11-8 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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